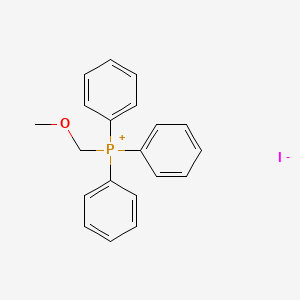
(Methoxymethyl)triphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxymethyl)triphenylphosphonium iodide is a quaternary phosphonium salt with the molecular formula C20H20IOP. It is a derivative of triphenylphosphine and is known for its applications in organic synthesis, particularly in the Wittig reaction, where it is used to form alkenes from aldehydes and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Methoxymethyl)triphenylphosphonium iodide can be synthesized using a one-pot method involving the reaction of triphenylphosphine (PPh3) with iodine (I2) and bis-alkoxymethane. The reaction is typically carried out at room temperature in toluene, yielding the desired product in high yield (70-91%) . Another method involves the reaction of triphenylphosphine with methyl iodide in the presence of a solvent like benzene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
(Methoxymethyl)triphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.
Major Products Formed
Alkenes: Formed through the Wittig reaction with aldehydes and ketones.
Alcohols and Ethers: Formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
(Methoxymethyl)triphenylphosphonium iodide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Methoxymethyl)triphenylphosphonium iodide involves its ability to form ylides, which are reactive intermediates in the Wittig reaction. The ylide reacts with carbonyl compounds to form alkenes. Additionally, its ability to accumulate in mitochondria makes it a potential candidate for targeting mitochondrial pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a methoxymethyl group.
(Methoxymethyl)triphenylphosphonium chloride: Similar but with a chloride ion instead of an iodide ion.
Uniqueness
(Methoxymethyl)triphenylphosphonium iodide is unique due to its specific reactivity in the Wittig reaction and its potential for mitochondrial targeting. Its methoxymethyl group provides distinct reactivity compared to other phosphonium salts, making it valuable in various synthetic and biological applications .
Propiedades
Fórmula molecular |
C20H20IOP |
|---|---|
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
methoxymethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C20H20OP.HI/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LXXQLFSZLFCWDC-UHFFFAOYSA-M |
SMILES canónico |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



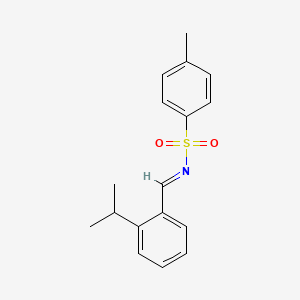

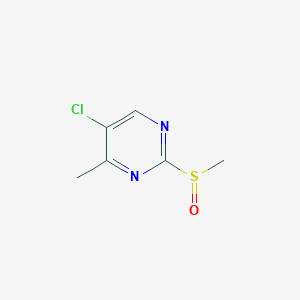
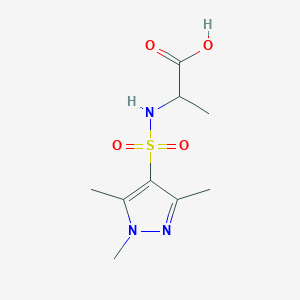



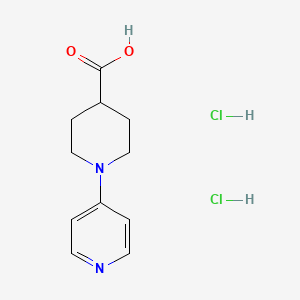
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
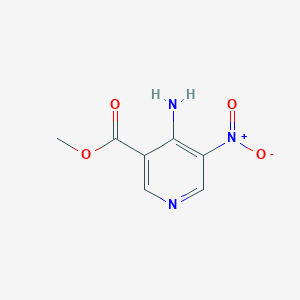
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)

